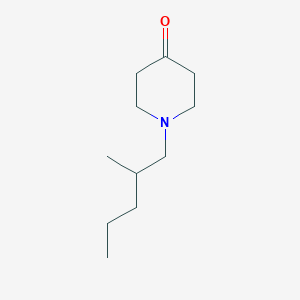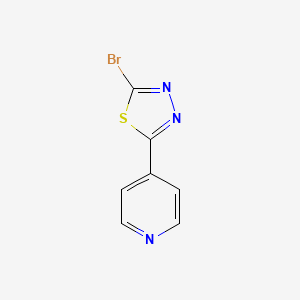
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine
Vue d'ensemble
Description
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic moiety . This compound has a molecular weight of 250.12 . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is 1S/C6H8BrN3OS/c7-5-8-9-6 (12-5)10-1-3-11-4-2-10/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine” is a solid compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound has a molecular weight of 250.12 .Applications De Recherche Scientifique
Anticancer Activity
1,3,4-Thiadiazole derivatives, which include the compound , have shown potential as anticancer agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . Some compounds have shown excellent anti-proliferative activities against different human cancer cell lines such as gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2), and oral carcinoma cells (KB) .
Antimicrobial Activity
These compounds have also demonstrated antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
1,3,4-Thiadiazole derivatives have shown antifungal properties , which could be harnessed for the development of new antifungal medications.
Antiviral Activity
The antiviral properties of 1,3,4-thiadiazole derivatives make them potential candidates for the development of new antiviral drugs .
Use in Solar Cells
Compounds containing a (diphenylamino)phenylethenyl group, such as the compound , have been used in the design of effective materials with useful electronic properties for solution processable organic solar cells .
Use in Organic Field-Effect Transistors
These compounds have also been used in the design of n-type organic field-effect transistors .
7. Use in Near-Infrared Absorption and Emission Materials The compound has been used in the design of near-infrared absorption and emission materials .
Use in Electrochromic Materials
Lastly, these compounds have been used in the design of electrochromic materials .
Safety and Hazards
Orientations Futures
Thiadiazole derivatives, such as “4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine”, have shown potential in various therapeutic applications, including as anticancer agents . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives, particularly in the field of cancer treatment .
Propriétés
IUPAC Name |
2-bromo-5-pyridin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-7-11-10-6(12-7)5-1-3-9-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUUGBWNSHNIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727371 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
CAS RN |
16439-93-3 | |
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)
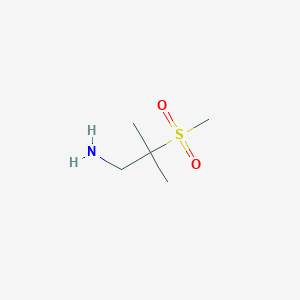
![tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate](/img/structure/B1527560.png)
![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)


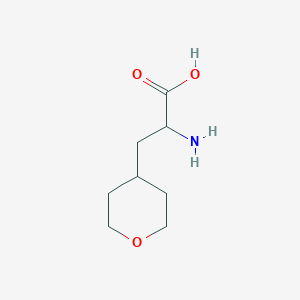
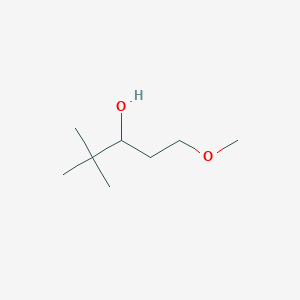
![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
